5,7-Dichloro-8-acetoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-8-acetoxyquinoline is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of two chlorine atoms at the 5th and 7th positions and an acetoxy group at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-acetoxyquinoline typically involves the chlorination of 8-hydroxyquinoline followed by acetylation. One common method includes dissolving 8-hydroxyquinoline in chloroform and chlorinating it using chlorine gas to obtain 5,7-dichloro-8-hydroxyquinoline . The resulting compound is then acetylated using acetic anhydride and triethylamine at room temperature to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and acetylation steps, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-8-acetoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: The chlorine atoms at the 5th and 7th positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.
Scientific Research Applications
5,7-Dichloro-8-acetoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-acetoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: This compound is similar in structure but lacks the acetoxy group at the 8th position.
5,7-Dichloro-2-methyl-8-quinolinol: This compound has a methyl group at the 2nd position instead of an acetoxy group at the 8th position.
Uniqueness
5,7-Dichloro-8-acetoxyquinoline is unique due to the presence of both chlorine atoms and the acetoxy group, which confer specific chemical properties and reactivity. These structural features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
52174-94-4 |
---|---|
Molecular Formula |
C11H7Cl2NO2 |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) acetate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6(15)16-11-9(13)5-8(12)7-3-2-4-14-10(7)11/h2-5H,1H3 |
InChI Key |
YLHTUGZWCAVVON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.